molecular formula C15H22N2O4 B2753330 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea CAS No. 1396876-17-7

1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea

Cat. No. B2753330
CAS RN: 1396876-17-7
M. Wt: 294.351
InChI Key: GCRBNZOPYKXAOY-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of Janus kinase 2 (JAK2) and has since been found to inhibit other members of the JAK family, including JAK1 and JAK3. AG490 has also been shown to have inhibitory effects on other signaling pathways, such as the epidermal growth factor receptor (EGFR) and the insulin-like growth factor 1 receptor (IGF-1R).

Scientific Research Applications

Hydrogen Bonding and Structural Studies

Hindered ureas, including those with complex structures, have been studied for their unique hydrogen bonding patterns and structural behaviors. For instance, studies on heterocyclic ureas revealed their ability to form multiply hydrogen-bonded complexes, which are useful building blocks for self-assembly processes. This suggests potential applications in designing novel materials with specific mechanical or chemical properties (Corbin et al., 2001).

Synthesis and Reactivity

Research into substituted ureas has also uncovered efficient synthetic routes and reactivity profiles for these compounds. For example, the synthesis of cyclic dipeptidyl ureas demonstrates the versatility of urea derivatives in organic synthesis, potentially offering new pathways for the development of pharmaceuticals or bioactive molecules (Sañudo et al., 2006).

Corrosion Inhibition

Urea derivatives have found applications as corrosion inhibitors, showcasing their utility in protecting metals from corrosion. The study on 1,3,5-triazinyl urea derivatives indicates their effectiveness in mitigating mild steel corrosion, pointing towards their potential industrial applications in enhancing the durability of metal structures and components (Mistry et al., 2011).

Photodegradation and Environmental Stability

The environmental behavior of certain urea derivatives has been investigated, particularly focusing on their photodegradation and hydrolysis in water. This research is crucial for understanding the environmental impact and degradation pathways of agrochemicals based on urea structures, contributing to safer and more sustainable use of pesticides (Gatidou & Iatrou, 2011).

Material Science and Polymer Chemistry

Urea derivatives have been utilized in the synthesis of polymers, including poly(urea-urethane)s, which are of interest for their solubility and potential applications in various industries. The combination of ionic liquids and microwave irradiation has been explored as a green protocol for polycondensation, highlighting the role of urea derivatives in developing new materials with desirable properties (Mallakpour & Rafiee, 2007).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-20-13-8-4-7-12(14(13)21-2)17-15(19)16-10-5-3-6-11(18)9-10/h4,7-8,10-11,18H,3,5-6,9H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRBNZOPYKXAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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